Inosine-5'-monophosphate sodium salt
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Overview
Description
Inosine-5’-monophosphate sodium salt: is a nucleotide derivative that plays a crucial role in various biochemical processes. It is the sodium salt form of inosine monophosphate, which is a ribonucleotide of hypoxanthine. This compound is significant in the synthesis of guanosine monophosphate and is involved in purine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Inosine-5’-monophosphate sodium salt can be synthesized through the phosphorylation of inosine using phosphorylating agents such as phosphorus oxychloride in the presence of a base. The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity .
Industrial Production Methods: : Industrial production of inosine-5’-monophosphate sodium salt often involves fermentation processes using microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce inosine monophosphate, which is then converted to its sodium salt form through neutralization with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Inosine-5’-monophosphate sodium salt can undergo oxidation reactions to form xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various substituted inosine derivatives.
Scientific Research Applications
Chemistry: : Inosine-5’-monophosphate sodium salt is used as a substrate to study the activity and specificity of enzymes such as inosine monophosphate dehydrogenase. It is also used in the synthesis of other nucleotides and nucleotide analogs .
Biology: : Inosine-5’-monophosphate sodium salt is essential in the study of purine metabolism and nucleotide biosynthesis. It is used in various assays to understand the role of nucleotides in cellular processes .
Medicine: : This compound is investigated for its potential therapeutic applications, including its role in immunosuppressive and antiviral therapies. It is also studied for its neuroprotective and cardioprotective effects .
Industry: : Inosine-5’-monophosphate sodium salt is used as a flavor enhancer in the food industry. It is also used in the production of nucleotide-based pharmaceuticals .
Mechanism of Action
Inosine-5’-monophosphate sodium salt exerts its effects primarily through its role as a substrate for inosine monophosphate dehydrogenase. This enzyme catalyzes the conversion of inosine monophosphate to xanthosine monophosphate, a key step in the synthesis of guanosine monophosphate. The compound also influences various signaling pathways and cellular processes by modulating the levels of nucleotides .
Comparison with Similar Compounds
Similar Compounds
Guanosine-5’-monophosphate sodium salt: Another nucleotide involved in purine metabolism.
Adenosine-5’-monophosphate sodium salt: A nucleotide involved in energy transfer and signaling.
Cytidine-5’-monophosphate sodium salt: A nucleotide involved in pyrimidine metabolism.
Uniqueness: : Inosine-5’-monophosphate sodium salt is unique due to its role as a precursor in the synthesis of guanosine monophosphate. It is also distinct in its ability to modulate various biochemical pathways and its applications in both research and industry .
Properties
Molecular Formula |
C10H11N4Na2O8P |
---|---|
Molecular Weight |
392.17 g/mol |
IUPAC Name |
disodium;[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1 |
InChI Key |
AANLCWYVVNBGEE-JQAADMKISA-L |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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